1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-aminopropan-2-ol with a methoxy-substituted cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanols.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
- 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene
- 4-(1-Aminopropan-2-yl)-2-fluorophenol .
Uniqueness
1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol is unique due to its specific combination of functional groups and its cyclohexanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(7-11)10(12)5-3-4-9(6-10)13-2/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
YFMYPOLBNVMXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCC(C1)OC)O |
Origin of Product |
United States |
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